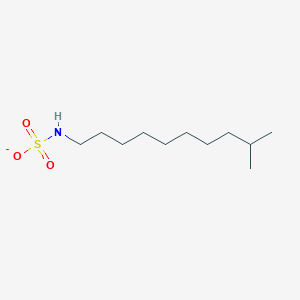
(9-Methyldecyl)sulfamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(9-methyldecyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (9-methyldecyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (9-methyldecyl)sulfamic acid.
Aplicaciones Científicas De Investigación
Environmental Applications
Biodegradation Studies
One of the significant applications of (9-Methyldecyl)sulfamate is in the study of biodegradation processes. Research indicates that sulfamates can be utilized in the degradation of various organic compounds, including pharmaceuticals and petrochemical products. For instance, studies on the methanogenic biodegradation of n-alkanes have shown that certain sulfamates can enhance microbial activity, leading to more efficient breakdown of these compounds in anaerobic environments .
Bioremediation Potential
The compound has potential use in bioremediation strategies aimed at cleaning up contaminated environments. Its ability to serve as a carbon source for microbial metabolism suggests that this compound could facilitate the degradation of pollutants in soil and water systems . The metabolic pathways involved in this process have been studied to optimize conditions for maximum degradation efficiency.
Biotechnology Applications
Cell Culture Enhancement
In biotechnology, this compound may be explored for enhancing cell culture systems. Its chemical structure allows it to interact favorably with biological membranes, potentially improving gas exchange and nutrient uptake in cultured cells. This property can be particularly useful in the development of more efficient bioreactors for producing pharmaceuticals or other biologically active compounds .
Synthesis of Biologically Active Compounds
The compound's reactivity can also be harnessed in synthetic pathways to create biologically active molecules. For example, it can participate in thiol-Michael reactions, which are important for synthesizing complex organic molecules used in drug development . The ability to form stable derivatives through these reactions opens avenues for creating novel therapeutic agents.
Materials Science Applications
Polymer Chemistry
This compound is being investigated for its potential use in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research into self-assembled monolayers incorporating sulfamates has shown promising results for applications in coatings and surface modifications .
Nanomaterials Development
The compound's unique properties make it a candidate for developing nanomaterials with specific functionalities. For instance, its interaction with various substrates can be exploited to create nanostructured materials that exhibit enhanced mechanical or electrical properties . This application is particularly relevant in the fields of electronics and materials engineering.
Case Studies
Propiedades
Fórmula molecular |
C11H24NO3S- |
|---|---|
Peso molecular |
250.38 g/mol |
Nombre IUPAC |
N-(9-methyldecyl)sulfamate |
InChI |
InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
Clave InChI |
GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCCCCCCCNS(=O)(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















